molecular formula C10H11N3O2S2 B215464 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B215464
M. Wt: 269.3 g/mol
InChI Key: HLBNUYUJDSXXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide (ETC-1002) is a small molecule drug that has been developed as a potential treatment for dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to atherosclerosis and other cardiovascular diseases. ETC-1002 has shown promising results in preclinical and clinical studies as a lipid-lowering agent with potential cardiovascular benefits.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood but is believed to involve multiple pathways. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and decreased fatty acid synthesis, which can result in lower levels of LDL-C and triglycerides. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to inhibit ATP citrate lyase (ACL), an enzyme involved in the synthesis of fatty acids and cholesterol. ACL inhibition can lead to reduced levels of LDL-C and triglycerides.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to decrease hepatic lipid synthesis and increase fatty acid oxidation in the liver. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to decrease the expression of pro-inflammatory cytokines in the liver and adipose tissue. In clinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to reduce levels of LDL-C, triglycerides, and apoB without affecting high-density lipoprotein cholesterol (HDL-C) levels.

Advantages and Limitations for Lab Experiments

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and administered to animal models. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have a favorable safety profile in preclinical and clinical studies. However, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life in the body, which can make dosing and administration challenging. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and its effects on lipid metabolism and inflammation. Another area of research is to investigate the potential cardiovascular benefits of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in clinical studies. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to have potential as a combination therapy with other lipid-lowering agents, such as statins. Additionally, further research is needed to optimize the dosing and administration of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide for maximum therapeutic effect.

Synthesis Methods

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-aminothiophene with ethyl chloroformate to form ethyl 2-(thiophen-2-yl) carbamate. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to form 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine. Finally, the target compound N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is obtained by reacting 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with 2-bromo-2-thiophenecarboxylic acid.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects on dyslipidemia and cardiovascular diseases. Preclinical studies have shown that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can reduce plasma levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B (apoB) in animal models. Clinical studies have also demonstrated that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can lower LDL-C and triglycerides in patients with hypercholesterolemia and mixed dyslipidemia.

properties

Product Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C10H11N3O2S2/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,13,14)

InChI Key

HLBNUYUJDSXXRJ-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.